9-Oxooctadeca-10,12-dienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

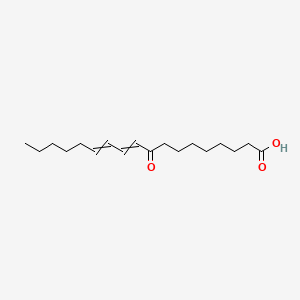

9-オキソオクタデカジエン酸は、一般に9-オキソODEとして知られており、リノール酸の酸化誘導体です。リノール酸は、人間の健康に不可欠な多価不飽和オメガ-6脂肪酸です。 9-オキソオクタデカジエン酸は、オクタデカジエン酸鎖の9番目の炭素位置にオキソ基が存在し、10番目と12番目の炭素位置に二重結合が存在することを特徴としています .

準備方法

合成経路と反応条件

9-オキソオクタデカジエン酸は、リノール酸の酸化によって合成できます。酸化プロセスは通常、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用することを伴います。 反応は、ジクロロメタンなどの有機溶媒中で、アリル性ヒドロキシル基をオキソ基に選択的に酸化することを保証するために、特定の温度とpHで行われます .

工業生産方法

工業環境では、9-オキソオクタデカジエン酸の製造には、連続フロー反応器を使用した大規模な酸化プロセスが含まれます。これらの反応器により、温度、圧力、流量などの反応パラメータを正確に制御して、最終製品の高収率と純度を実現できます。 二酸化マンガンなどの触媒を使用すると、酸化プロセスの効率を高めることができます .

化学反応の分析

反応の種類

9-オキソオクタデカジエン酸は、以下を含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、カルボン酸またはその他の酸化誘導体が生成される可能性があります。

還元: 還元反応により、オキソ基をヒドロキシル基に戻すことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、および二酸化マンガンは、一般的に使用される酸化剤です。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

生成される主要な製品

酸化: カルボン酸およびその他の酸化誘導体。

還元: ヒドロキシオクタデカジエン酸。

置換: さまざまな置換オクタデカジエン酸誘導体.

科学的研究の応用

9-オキソオクタデカジエン酸は、幅広い科学研究における応用があります。

化学: 酸化反応と還元反応を研究するためのモデル化合物として使用されます。

生物学: 生物システムにおける酸化ストレスと脂質過酸化のマーカーとして役立ちます。

医学: 研究により、炎症プロセスにおける潜在的な役割と、酸化ストレス関連疾患の治療標的としての使用が示されています。

作用機序

9-オキソオクタデカジエン酸の作用機序には、細胞膜と酵素との相互作用が含まれます。リポキシゲナーゼの活性を調節することが知られています。リポキシゲナーゼは、多価不飽和脂肪酸の代謝に関与する酵素です。 リポキシゲナーゼ活性を影響を与えることで、9-オキソオクタデカジエン酸は、炎症性メディエーターと酸化ストレスマーカーの産生に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

9-ヒドロキシオクタデカジエン酸 (9-HODE): リノール酸のヒドロキシル化誘導体。

13-オキソオクタデカジエン酸 (13-オキソODE): 13番目の炭素位置にオキソ基を持つ酸化誘導体。

13-ヒドロキシオクタデカジエン酸 (13-HODE): 13番目の炭素位置にヒドロキシル基を持つヒドロキシル化誘導体.

独自性

9-オキソオクタデカジエン酸は、特定の酸化状態とオキソ基の位置により、独特の化学的および生物学的特性を付与するため、ユニークです。 リポキシゲナーゼ活性を調節し、酸化ストレスのマーカーとして役立つ能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

9-Hydroxyoctadecadienoic acid (9-HODE): A hydroxylated derivative of linoleic acid.

13-Oxooctadecadienoic acid (13-OxoODE): An oxidized derivative with the oxo group at the thirteenth carbon position.

13-Hydroxyoctadecadienoic acid (13-HODE): A hydroxylated derivative with the hydroxyl group at the thirteenth carbon position.

Uniqueness

9-Oxooctadecadienoic acid is unique due to its specific oxidation state and position of the oxo group, which confer distinct chemical and biological properties. Its ability to modulate lipoxygenase activity and serve as a biomarker for oxidative stress distinguishes it from other similar compounds .

特性

分子式 |

C18H30O3 |

|---|---|

分子量 |

294.4 g/mol |

IUPAC名 |

9-oxooctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |

InChIキー |

LUZSWWYKKLTDHU-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |

正規SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |

同義語 |

9-keto-10,12-octadecadienoic acid 9-oxo-10,12-octadecadienoic acid 9-oxo-10,12-ODDA |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。